molecular formula C9H10N4O B1420545 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide CAS No. 76075-31-5

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide

Cat. No. B1420545
CAS RN: 76075-31-5
M. Wt: 190.2 g/mol
InChI Key: ROVAQDNXTYSFEY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was obtained as an off-white solid with a melting point of 70–75°C . The yield of the synthesis was reported to be 85% .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using NMR spectroscopy . The 1H NMR and 13C NMR spectra provided valuable information about the structure of the compound .


Chemical Reactions Analysis

The compound has been reported to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these products was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

Anticancer Research

  • A study by Al-Sanea et al. (2020) explored the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, targeting anticancer applications. One compound displayed significant cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Radiopharmacy and Imaging

  • Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as selective ligands of the translocator protein (18 kDa). This research is crucial for in vivo imaging using positron emission tomography, an important technique in medical diagnostics (Dollé et al., 2008).

Translocator Protein (TSPO) Ligands

  • A series of novel pyrazolo[1,5-a]pyrimidines, related to DPA-714, were synthesized and evaluated for binding the translocator protein 18 kDa (TSPO). This research by Damont et al. (2015) is significant for understanding neuroinflammatory processes and developing potential treatments (Damont et al., 2015).

Chemical Synthesis and Structural Studies

  • Subasri et al. (2016) investigated the crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides. These structural analyses are fundamental for understanding the properties and potential applications of these compounds (Subasri et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(4-8(10)14)12-9(13)11-6/h2-3,5H,4H2,1H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVAQDNXTYSFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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